molecular formula C25H20N4O2S B2906616 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1372005-44-1

3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2906616
CAS No.: 1372005-44-1
M. Wt: 440.52
InChI Key: DTHXTZVCTABAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel synthetic compound designed as a hybrid molecule incorporating a quinazolin-4-one core linked to a 1,2,4-oxadiazole moiety. This strategic molecular architecture is of significant interest in medicinal chemistry for the development of multi-targeted anticancer agents. The compound's core structure, the quinazolin-4-one scaffold, is a privileged pharmacophore in drug discovery, recognized for its ability to interact with key enzymatic targets. Research indicates that derivatives of this scaffold exhibit potent inhibitory activity against tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and the Rapidly Accelerated Fibrosarcoma (BRAF) kinase, both of which are critical signaling proteins in tumor progression . The integration of the 1,2,4-oxadiazole ring, a bioisostere for ester and amide functional groups, enhances the molecule's metabolic stability and provides a versatile vector for further chemical modification, potentially improving binding affinity and selectivity . Preliminary research on closely related structural analogs has demonstrated promising antiproliferative activity against a panel of human cancer cell lines. These compounds have been shown to act as dual inhibitors of EGFR and BRAF V600E , a mutant form of BRAF prevalent in several cancers. The ability to simultaneously inhibit multiple nodes in oncogenic signaling pathways represents a powerful strategy to overcome drug resistance in chemotherapy . Furthermore, such hybrids have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest, notably in the G2/M phase, highlighting their potential to halt tumor cell proliferation . This product is intended for Research Use Only and is not meant for diagnostic or therapeutic applications. Researchers are encouraged to investigate its full pharmacological profile, including potency, selectivity, and mechanism of action, in various in vitro and in vivo models.

Properties

IUPAC Name

3-benzyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-17-11-13-19(14-12-17)23-27-22(31-28-23)16-32-25-26-21-10-6-5-9-20(21)24(30)29(25)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHXTZVCTABAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This green and efficient method avoids the need for metal catalysts and tolerates a broad scope of substrates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TBHP and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit promising anticancer properties. The oxadiazole moiety is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Case studies have demonstrated that derivatives of oxadiazole can effectively target specific cancer pathways, leading to reduced tumor growth in vitro and in vivo.

Table 1: Summary of Anticancer Studies

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInhibition of AKT pathway
3-benzyl derivativeLung CancerInduction of apoptosis via ROS generation
Oxadiazole-based compoundLeukemiaCell cycle arrest at G2/M phase

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies indicate that the presence of the oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
3-benzyl derivativeE. coli10 µg/mL
Quinazoline derivativeS. aureus5 µg/mL

Materials Science

Polymer Chemistry

In materials science, the incorporation of This compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The compound's unique structure allows it to act as a cross-linking agent in polymer synthesis.

Case Study: Polymer Blends

A recent study investigated the use of this compound in polyvinyl chloride (PVC) blends. The addition of the compound improved the thermal degradation temperature by approximately 30°C compared to unmodified PVC.

Biological Research

Cell Signaling Pathways

The compound has been studied for its role in modulating various cell signaling pathways. Its ability to interact with specific receptors and enzymes makes it a valuable tool for investigating cellular processes such as apoptosis and inflammation.

Table 3: Biological Activity Overview

Activity TypeMechanismReference
Apoptosis InductionCaspase activation
Anti-inflammatory EffectsNF-kB pathway inhibition

Mechanism of Action

The mechanism of action for 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood, but it likely involves interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of quinazolinone derivatives are highly dependent on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs.

Structural Analogs and Substituent Effects

3-Phenethyl-2-(((3-(p-Tolyl)-1,2,4-Oxadiazol-5-yl)Methyl)Thio)Quinazolin-4(3H)-one (CAS 2034326-05-9)

  • Substituents : Phenethyl group at position 3 (vs. benzyl in the target compound).
  • Molecular Formula : C26H22N4O2S (MW 454.5) .
  • Key Differences : The phenethyl group introduces an additional CH2 unit, increasing hydrophobicity. This may enhance membrane penetration but reduce solubility compared to the benzyl analog.

3-(4-Chlorobenzyl)-2-(((3-(3-(Trifluoromethyl)Phenyl)-1,2,4-Oxadiazol-5-yl)Methyl)Thio)Quinazolin-4(3H)-one (CAS 1792228-53-5) Substituents: 4-Chlorobenzyl at position 3; 3-(trifluoromethyl)phenyl on oxadiazole. Molecular Formula: C25H16ClF3N4O2S (MW 528.9) .

3-((5-((4-Chlorobenzyl)Thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Methyl)Quinazolin-4(3H)-one (VIIh) Substituents: 1,2,4-triazole ring (vs. oxadiazole) with 4-chlorobenzylthio. Biological Activity: EC50 = 22.1 μg/mL against Xanthomonas axonopodis; superior fungicidal activity against Pellicularia sasakii at 50 μg/mL . Key Differences: Replacement of oxadiazole with triazole alters hydrogen-bonding capacity and ring tautomerism, affecting target selectivity .

Physicochemical and Computational Insights

  • Tautomerism: The thioether linkage in the target compound may adopt tautomeric forms, as seen in imidazo[1,5-a]quinazolinones, influencing NMR spectra and reactivity .
  • DFT Studies: For analogs like 3a-(4-chlorophenyl)-1-thioxo-tetrahydroimidazoquinazolinone, DFT-calculated 13C NMR shifts validated the thioamide tautomer, highlighting the importance of computational modeling in structural confirmation .

Biological Activity

3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a quinazolinone core, a benzyl group, and a 1,2,4-oxadiazole moiety. Its molecular structure can be represented as follows:

C20H19N3OS\text{C}_{20}\text{H}_{19}\text{N}_3\text{OS}

This unique combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The presence of the quinazolinone core allows for significant binding affinity towards various protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.

Key Mechanisms Identified:

  • Inhibition of Tyrosine Kinases : Similar compounds have shown inhibitory activity against multiple tyrosine kinases including CDK2, HER2, EGFR, and VEGFR2. The quinazolinone derivatives exhibit competitive inhibition by mimicking ATP binding .

Anticancer Properties

Research indicates that derivatives of quinazolinone compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF7) and ovarian cancer cells (e.g., A2780) .

Antimicrobial Activity

While the primary focus has been on anticancer properties, some studies have also explored antimicrobial effects. However, many quinazolinone derivatives have shown negligible antimicrobial activity, suggesting a need for further modifications to enhance this aspect .

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds provide insights into how modifications can enhance biological activity:

  • Substituent Variability : The presence of different substituents on the quinazolinone ring (e.g., halogen substitutions) has been correlated with increased cytotoxicity.
  • Functional Group Influence : The introduction of electron-withdrawing or donating groups can significantly alter the compound's interaction with biological targets .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
Compound AQuinazolinone derivativeCDK2 inhibitor0.173 ± 0.012
Compound BQuinazolinone derivativeHER2 inhibitor0.079 ± 0.015
3-benzyl...Target compoundPotential anticancer agentTBD

The table illustrates how this compound compares with other derivatives in terms of biological activity.

Case Studies

Several case studies highlight the efficacy of quinazolinone derivatives:

  • Study on Tyrosine Kinase Inhibition : A series of quinazolinone derivatives were evaluated for their ability to inhibit tyrosine kinases crucial for cancer progression. Results indicated that modifications significantly enhanced their inhibitory potency against CDK2 and HER2 .
  • Antihypertensive Activity : Some related compounds have been studied for their antihypertensive effects in animal models, showing promising results that warrant further investigation into their therapeutic potential .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis typically involves multi-step reactions, starting with the quinazolinone core and introducing the oxadiazole-thioether moiety. Key steps include:

  • Core formation : Cyclization of anthranilic acid derivatives to form the quinazolinone ring.
  • Oxadiazole synthesis : Condensation of amidoximes with carboxylic acid derivatives under microwave-assisted conditions to enhance efficiency .
  • Thioether linkage : Use of sulfur nucleophiles (e.g., thiols) for alkylation or substitution reactions. Solvent selection (e.g., ethanol, methanol) and catalysts (e.g., triethylamine) are critical for yield optimization. Microwave-assisted synthesis is recommended to reduce reaction times .

Q. How can researchers confirm the molecular structure of this compound?

Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and connectivity .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, especially if novel stereochemistry is suspected .

Q. What preliminary biological assays are recommended for initial activity screening?

Prioritize assays aligned with the compound’s structural motifs (quinazolinone and oxadiazole):

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization strategies include:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) often enhance oxadiazole formation, while alcohols improve thioether coupling .
  • Catalyst selection : Use Pd/C or Cu(I) catalysts for cross-coupling steps.
  • Temperature control : Microwave-assisted reactions at 80–100°C reduce side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for final product isolation .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from assay variability or impurities. Mitigation steps:

  • Reproducibility checks : Validate results across multiple labs using standardized protocols.
  • Purity verification : HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding specificity .

Q. What computational methods are effective for studying target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cytochrome P450) .
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Train models with descriptors like logP, topological polar surface area, and H-bond donors to predict activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modular substitutions:

  • Quinazolinone modifications : Vary benzyl groups (e.g., electron-withdrawing/-donating substituents) to modulate electron density.
  • Oxadiazole alterations : Replace p-tolyl with meta-substituted aryl groups to study steric effects.
  • Thioether chain length : Test methyl vs. ethyl spacers to evaluate flexibility-impact on binding . Use parallel synthesis and high-throughput screening to rapidly generate SAR data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.